molecular formula C16H10ClNO2 B2695634 (3Z)-7-chloro-3-(2-oxo-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one CAS No. 1180030-66-3

(3Z)-7-chloro-3-(2-oxo-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B2695634
CAS No.: 1180030-66-3
M. Wt: 283.71
InChI Key: XIGQCXMWBQWTIG-XFXZXTDPSA-N
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Description

(3Z)-7-chloro-3-(2-oxo-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound belonging to the indole family. This compound is characterized by its unique structure, which includes a chloro-substituted indole core and a phenylethylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-7-chloro-3-(2-oxo-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one typically involves the condensation of 7-chloroindole-2,3-dione with 2-phenylacetaldehyde under basic conditions. The reaction proceeds via the formation of an intermediate enamine, which subsequently undergoes cyclization to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of human error. Solvent recycling and waste minimization techniques are also employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(3Z)-7-chloro-3-(2-oxo-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, (3Z)-7-chloro-3-(2-oxo-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown potential as a bioactive molecule in preliminary studies. It exhibits antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals. Its ability to interact with biological targets such as enzymes and receptors is of particular interest.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic effects. Research is ongoing to evaluate its efficacy in treating conditions such as bacterial infections and inflammatory diseases.

Industry

In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its stability and reactivity make it suitable for use in various chemical processes, including polymerization and catalysis.

Mechanism of Action

The biological activity of (3Z)-7-chloro-3-(2-oxo-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one is attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects. The exact pathways involved are still under investigation, but it is believed that the compound interferes with key biochemical processes within the target organisms.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-(2-oxo-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one: Lacks the chloro substitution, resulting in different reactivity and biological activity.

    7-chloro-1,3-dihydro-2H-indol-2-one: Lacks the phenylethylidene moiety, affecting its chemical properties and applications.

Uniqueness

The presence of both the chloro and phenylethylidene groups in (3Z)-7-chloro-3-(2-oxo-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one imparts unique chemical and biological properties

Properties

IUPAC Name

(3Z)-7-chloro-3-phenacylidene-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2/c17-13-8-4-7-11-12(16(20)18-15(11)13)9-14(19)10-5-2-1-3-6-10/h1-9H,(H,18,20)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGQCXMWBQWTIG-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=C2C3=C(C(=CC=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C\2/C3=C(C(=CC=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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